Festuclavine

Biosynthesis Enzymology Metabolic Engineering

Festuclavine (CAS 569-26-6) is the essential, non-substitutable intermediate for fumigaclavine (A, B, C) and dihydrolysergic acid derivative biosynthesis. Its fully saturated 6,8-dimethylergoline D-ring scaffold is chemically and conformationally distinct from unsaturated analogs (Agroclavine, Elymoclavine)—procuring the incorrect clavine analog will result in failed enzymatic conversion and invalid SAR data. This compound is the mandatory substrate for FgaOx3/FgaFS-mediated pathways and reverse prenylation at C2 in Aspergillus fumigatus metabolic engineering. It also serves as the privileged starting scaffold for 6-norfestuclavine antimicrobial derivatives with demonstrated activity against S. aureus (MIC 30 µg/mL) and E. coli (MIC 60 µg/mL). Authentic reference standard for LC-MS dereplication and chemotaxonomic identification. No generic substitution is scientifically valid.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 569-26-6
Cat. No. B1196704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFestuclavine
CAS569-26-6
Synonyms6,8-dimethylergoline
costaclavin
costaclavin, (8alpha)-isomer
costaclavin, (8beta)-isomer
costaclavine
epicostaclavin
festuclavin
festuclavine
pyroclavin
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
InChIInChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13-,15-/m1/s1
InChIKeyVLMZMRDOMOGGFA-WDBKCZKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Festuclavine (CAS 569-26-6) Procurement Guide: Clavine Alkaloid Properties and Baseline Profile


Festuclavine (CAS 569-26-6) is a naturally occurring clavine-type ergot alkaloid and a 6,8β-dimethyl derivative of the ergoline scaffold [1]. With a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol, it is produced by various filamentous fungi, notably Aspergillus fumigatus, Penicillium species, and Claviceps paspali [2]. Festuclavine occupies a pivotal intermediate position in the biosynthesis of more complex ergot alkaloids, including fumigaclavines and dihydrolysergic acid derivatives [3], making it a compound of interest for both natural product chemistry and pharmaceutical precursor research.

Why Festuclavine (569-26-6) Cannot Be Substituted with Generic Clavine Alkaloids in Research and Process Chemistry


Generic substitution of Festuclavine with other clavine alkaloids (e.g., Agroclavine, Pyroclavine, or Elymoclavine) is not chemically or biologically justified. While these compounds share the tetracyclic ergoline core, they diverge critically at the C8-C9 bond saturation state and substituent patterns [1]. Specifically, Agroclavine possesses an 8,9-double bond absent in Festuclavine, fundamentally altering its conformational rigidity, metabolic stability, and reactivity as a biosynthetic intermediate . Furthermore, as the enzymatic substrate for specific tailoring reactions (e.g., reverse prenylation at C2 or hydroxylation pathways), Festuclavine dictates the exact metabolic branching required to produce fumigaclavines versus other ergot derivatives. Procurement of the incorrect clavine analog would result in failed enzymatic conversion, divergent pharmacological profiles, and non-comparable structure-activity relationship (SAR) data [2].

Quantitative Differentiation: Festuclavine (569-26-6) vs. Clavine Analogs and Derivatives


Enzymatic Substrate Specificity: Festuclavine vs. Elymoclavine in Alkaloid Biosynthetic Conversion

Festuclavine serves as a specific, irreversible enzymatic product in the biosynthetic pathway. In cell-free enzyme assays using chanoclavine-I aldehyde as the starting material, the concerted action of FgaOx3 and FgaFS resulted in the exclusive formation of Festuclavine. In stark contrast, the closely related analog Elymoclavine was demonstrated to not be converted to Festuclavine under identical or any related biosynthetic conditions, establishing a strict, unidirectional metabolic relationship where Elymoclavine acts as a precursor to lysergol, not to Festuclavine [1]. Festuclavine formation was only observed when chanoclavine-I aldehyde was incubated with FgaOx3 and FgaFS simultaneously or sequentially; in the absence of FgaFS, only shunt products were formed [2].

Biosynthesis Enzymology Metabolic Engineering

Comparative Cytostatic Potency: Festuclavine, 1-Allyl-Festuclavine, and Agroclavine Derivatives

In a study evaluating cytostatic potential, the potency of Festuclavine and its semi-synthetic derivatives was quantified against the parent clavine Agroclavine and its analogs. While Festuclavine exhibited modest cytostatic activity, the N1-alkylated derivative 1-allyl-festuclavine demonstrated a significant improvement with an ED50 of 4.3 µM [1]. However, this derivative was less potent than the most active comparator in the series, 1-propyl-agroclavine, which achieved an ED50 of 3.5 µM. The data highlight a clear SAR: N1-alkylation enhances activity, but the saturated D-ring of Festuclavine yields a different potency profile compared to the unsaturated Agroclavine backbone [1].

Cytostatic Activity Anticancer Research SAR

Antimicrobial Spectrum: Festuclavine vs. Agroclavine Against Human Pathogens

A head-to-head antimicrobial evaluation revealed that Festuclavine and Agroclavine exhibit comparable but distinct weak activity profiles against human pathogens. However, the study's most significant finding pertains to the structure-activity relationship (SAR): the parent compounds Festuclavine and Agroclavine were largely inactive at relevant concentrations, while specific semi-synthetic modifications of the Festuclavine core (6-norfestuclavine derivatives) yielded potent antimicrobial activity [1]. Specifically, 6-allyl-6-norfestuclavine inhibited S. aureus with an MIC of 30 µg/mL, and 1-propyl-6-norfestuclavine inhibited E. coli with an MIC of 60 µg/mL. In contrast, non-ergoline alkaloids like codeine, emetine, and quinine were completely inactive up to 500 µg/mL [1].

Antimicrobial Activity Natural Products MIC

Structural and Conformational Differentiation: Saturated vs. Unsaturated D-Ring in Clavines

The fundamental chemical difference between Festuclavine and Agroclavine is the saturation state of the D-ring: Festuclavine possesses a saturated 8,9-bond (6,8-dimethylergoline), whereas Agroclavine contains an 8,9-double bond . This single structural variation confers distinct conformational rigidity and metabolic stability, which directly impacts their fate in biosynthetic pathways. Agroclavine is typically utilized as a substrate for oxidative modifications (e.g., formation of elymoclavine and lysergic acid derivatives), while Festuclavine represents a terminal branch point for the production of saturated clavines like fumigaclavines and dihydrolysergic acid derivatives [1]. This difference in ring saturation dictates that Agroclavine cannot substitute for Festuclavine in reactions requiring the specific stereochemistry and rigidity of the fully saturated D-ring [2].

Structural Biology Conformational Analysis Receptor Binding

Validated Research Applications for Festuclavine (569-26-6) Based on Differential Evidence


Biosynthetic Precursor for Fumigaclavine and Dihydrolysergic Acid Production

Festuclavine is the essential and non-substitutable intermediate in the biosynthesis of fumigaclavines (e.g., Fumigaclavine C, A, B) and dihydrolysergic acid derivatives. As demonstrated by its exclusive formation via FgaOx3/FgaFS and its distinct metabolic branching, Festuclavine—and not Elymoclavine or Agroclavine—must be used as the substrate for enzymes responsible for reverse prenylation at C2 or subsequent tailoring steps required to produce these specific downstream compounds [1]. Procuring Festuclavine is a prerequisite for metabolic engineering studies or in vitro reconstitution of these specific biosynthetic pathways in Aspergillus fumigatus or heterologous hosts [2].

Scaffold for Synthesis of 6-Norfestuclavine Antimicrobial Agents

While Festuclavine itself exhibits limited antimicrobial activity, it serves as the essential synthetic scaffold for generating 6-norfestuclavine derivatives with potent and broad-spectrum activity. Specifically, 6-allyl-6-norfestuclavine (MIC 30 µg/mL against S. aureus) and 1-propyl-6-norfestuclavine (MIC 60 µg/mL against E. coli) are synthesized directly from the Festuclavine core [1]. Procurement of Festuclavine is therefore justified for medicinal chemistry programs aiming to explore this specific class of antimicrobial agents, as alternative clavine scaffolds (e.g., Agroclavine) would lead to different derivative series with distinct and non-comparable SAR [1].

Structure-Activity Relationship (SAR) Studies on Saturated Clavine Scaffolds

Festuclavine provides a unique, fully saturated D-ring scaffold (6,8-dimethylergoline) that is chemically distinct from the unsaturated core of Agroclavine and Elymoclavine [1]. This saturation alters the molecule's conformational landscape and its reactivity as a substrate for oxidative enzymes. Researchers investigating the pharmacological implications of clavine ring saturation, including differences in cytostatic potency (e.g., 1-allyl-festuclavine ED50 = 4.3 µM vs. 1-propyl-agroclavine ED50 = 3.5 µM) [2] or receptor binding profiles, must use Festuclavine as the starting point for any study focusing on the saturated clavine series. Substitution with an unsaturated analog would introduce a confounding variable and invalidate SAR conclusions.

Reference Standard for Fungal Metabolomics and Natural Product Dereplication

Festuclavine is a characteristic secondary metabolite produced by specific fungal strains, including Aspergillus fumigatus and Penicillium commune, often co-occurring with Fumigaclavines A and B [1]. Due to its well-defined spectroscopic signature (NMR, MS) and unambiguous stereochemistry elucidated via X-ray crystallography and NMR [2], Festuclavine serves as a reliable chemotaxonomic marker and an essential reference standard for LC-MS-based metabolomics and dereplication studies. Procuring authentic Festuclavine is necessary for accurate identification and quantification of this compound in fungal extracts, distinguishing it from its closely related analogs like Pyroclavine and Costaclavine [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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